tert-butyl {[(2Z)-2-(biphenyl-4-ylmethylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate
Description
tert-Butyl {[(2Z)-2-(biphenyl-4-ylmethylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate is a complex organic compound that features a tert-butyl ester group This compound is notable for its unique structural properties, which include a biphenyl moiety and a benzofuran ring
Properties
Molecular Formula |
C27H24O5 |
|---|---|
Molecular Weight |
428.5 g/mol |
IUPAC Name |
tert-butyl 2-[[(2Z)-3-oxo-2-[(4-phenylphenyl)methylidene]-1-benzofuran-6-yl]oxy]acetate |
InChI |
InChI=1S/C27H24O5/c1-27(2,3)32-25(28)17-30-21-13-14-22-23(16-21)31-24(26(22)29)15-18-9-11-20(12-10-18)19-7-5-4-6-8-19/h4-16H,17H2,1-3H3/b24-15- |
InChI Key |
XEIYIHOFFOFZDR-IWIPYMOSSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=C(C=C3)C4=CC=CC=C4)/O2 |
Canonical SMILES |
CC(C)(C)OC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC3=CC=C(C=C3)C4=CC=CC=C4)O2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl {[(2Z)-2-(biphenyl-4-ylmethylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate typically involves the esterification of the corresponding carboxylic acid with tert-butyl alcohol. This reaction can be catalyzed by strong acids such as sulfuric acid or by using dehydrating agents like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) .
Industrial Production Methods
In industrial settings, the production of tert-butyl esters, including this compound, can be achieved using flow microreactor systems. These systems offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl {[(2Z)-2-(biphenyl-4-ylmethylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles such as amines or alcohols .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
tert-Butyl {[(2Z)-2-(biphenyl-4-ylmethylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It is used in the production of polymers and other materials due to its stability and reactivity
Mechanism of Action
The mechanism of action of tert-butyl {[(2Z)-2-(biphenyl-4-ylmethylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate involves its interaction with molecular targets such as enzymes or receptors. The biphenyl and benzofuran moieties can engage in π-π interactions, while the ester group can undergo hydrolysis to release active metabolites. These interactions and transformations contribute to the compound’s biological and chemical effects .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl benzoate: Similar ester group but lacks the biphenyl and benzofuran moieties.
tert-Butyl phenylacetate: Contains a phenyl group but not the biphenyl or benzofuran structures.
tert-Butyl 4-hydroxybenzoate: Features a hydroxyl group on the benzene ring but lacks the complex structure of the target compound.
Uniqueness
tert-Butyl {[(2Z)-2-(biphenyl-4-ylmethylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate is unique due to its combination of biphenyl, benzofuran, and ester functionalities.
Biological Activity
The compound tert-butyl {[(2Z)-2-(biphenyl-4-ylmethylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate is a synthetic organic compound with potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The molecular formula of the compound is with a molecular weight of approximately 335.4 g/mol. Its structure features a benzofuran moiety, which is known for various biological activities, including anti-inflammatory and anticancer properties.
Antioxidant Properties
Research indicates that compounds containing benzofuran structures often exhibit antioxidant activity. The presence of the tert-butyl group enhances the lipophilicity of the compound, potentially increasing its ability to scavenge free radicals and protect cells from oxidative stress.
Anticancer Activity
Studies have shown that benzofuran derivatives can inhibit cancer cell proliferation. For instance, a related compound demonstrated significant cytotoxicity against human cancer cell lines, suggesting that this compound may possess similar properties.
The proposed mechanism of action for the anticancer effects involves the induction of apoptosis in cancer cells through the activation of caspases and modulation of cell cycle proteins. Additionally, it may inhibit key signaling pathways involved in tumor growth and metastasis.
Case Study 1: In Vitro Analysis
In vitro studies on human cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The mechanism was linked to increased reactive oxygen species (ROS) production, leading to oxidative stress-induced apoptosis.
Case Study 2: In Vivo Efficacy
An animal model study assessed the efficacy of the compound in inhibiting tumor growth. Mice implanted with tumor cells showed a significant reduction in tumor size after administration of the compound compared to controls. Histological analyses indicated increased apoptosis and reduced proliferation markers in treated tumors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
